3-Amino-3-(3,5-dichlorophenyl)propanenitrile

Description

Chemical Identity and Classification

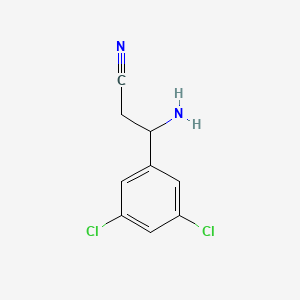

3-Amino-3-(3,5-dichlorophenyl)propanenitrile (CAS: 1270451-42-7) is a halogenated aminonitrile with the molecular formula C₉H₈Cl₂N₂ and a molecular weight of 215.08 g/mol . Its IUPAC name, 3-amino-3-(3,5-dichlorophenyl)propanenitrile , reflects its structural features: a central propanenitrile backbone substituted with an amino group and a 3,5-dichlorophenyl ring. The compound’s SMILES representation, C1=C(C=C(C=C1Cl)Cl)C(CC#N)N , and InChIKey, IXEUPQKHECLCIF-UHFFFAOYSA-N , provide unambiguous identifiers for computational and experimental studies.

The dichlorophenyl group introduces steric and electronic effects that influence reactivity, while the nitrile moiety (-C≡N) and primary amine (-NH₂) enable diverse chemical transformations. Structural analogs, such as 3-amino-3-(2,5-dichlorophenyl)propanenitrile (CAS: 181640-85-7), highlight the positional isomerism possible within this compound class.

Table 1: Key physicochemical properties of 3-amino-3-(3,5-dichlorophenyl)propanenitrile

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂N₂ |

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | 3-amino-3-(3,5-dichlorophenyl)propanenitrile |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CC#N)N |

| InChIKey | IXEUPQKHECLCIF-UHFFFAOYSA-N |

Historical Context of Aminonitrile Research

Aminonitriles occupy a pivotal role in organic synthesis, dating to Adolph Strecker’s 1850 discovery of the Strecker amino acid synthesis. This method, which converts aldehydes into α-aminonitriles using ammonia and cyanide, laid the groundwork for modern aminonitrile chemistry. The 21st century has seen advancements in asymmetric synthesis and catalytic methods, such as the multicomponent reaction of arynes, imines, and nitriles to form β-aminonitriles.

3-Amino-3-(3,5-dichlorophenyl)propanenitrile represents a specialized branch of this research, where halogen substituents enhance stability and modulate electronic properties. Early studies focused on its preparation via nucleophilic addition to dichlorophenyl ketones, while contemporary work explores its utility in metal-free syntheses.

Significance in Organic and Medicinal Chemistry

Aminonitriles serve as intermediates in pharmaceuticals, agrochemicals, and materials science. The nitrile group’s versatility—amenable to hydrolysis, reduction, or cyclization—makes 3-amino-3-(3,5-dichlorophenyl)propanenitrile a valuable precursor. For example:

- Pharmaceutical applications : Nitriles are present in >30 FDA-approved drugs, often acting as enzyme inhibitors or prodrugs. The dichlorophenyl group may enhance binding to hydrophobic pockets in biological targets.

- Synthetic utility : The compound’s amine and nitrile functionalities enable participation in Ugi reactions, Mannich condensations, and catalytic hydrogenations.

Table 2: Representative applications of aminonitriles in medicinal chemistry

| Application | Example | Role of Aminonitrile |

|---|---|---|

| Enzyme inhibition | Vildagliptin (anti-diabetic) | Nitrile acts as a warhead |

| Prodrug synthesis | Citalopram (antidepressant) | Nitrile masked as active amine |

| Peptide mimicry | Cyclosporine analogs | Backbone modification |

Scope of Academic Research Review

Recent studies on 3-amino-3-(3,5-dichlorophenyl)propanenitrile focus on three areas:

- Synthetic methodologies : Innovations in cyanide-free routes, such as the use of acetonitrile as both solvent and cyanide source.

- Mechanistic insights : Computational studies of the nucleophilic addition steps in aminonitrile formation.

- Material science applications : Exploration of its use in liquid crystals or coordination polymers via the amine and nitrile groups.

A 2024 study demonstrated a metal-free synthesis of β-aminonitriles via aryne intermediates, achieving enantioselectivity through chiral auxiliaries. This method avoids toxic cyanide reagents, aligning with green chemistry principles.

Properties

IUPAC Name |

3-amino-3-(3,5-dichlorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEUPQKHECLCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3,5-dichlorophenyl)propanenitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .

Industrial Production Methods: Industrial production methods for 3-Amino-3-(3,5-dichlorophenyl)propanenitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3-(3,5-dichlorophenyl)propanenitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its structural features make it a candidate for designing inhibitors or activators of specific enzymes and receptors .

Industry: In the industrial sector, 3-Amino-3-(3,5-dichlorophenyl)propanenitrile is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations:

- Substituent Effects :

- The 3,5-dichloro groups in the target compound are strongly electron-withdrawing, reducing electron density on the phenyl ring and directing electrophilic substitutions to meta positions.

- 3,5-Dimethyl groups in the first analog are electron-donating, activating the ring for ortho/para substitutions.

- The 4-acetyl group in the second analog withdraws electrons via resonance, creating a polarizable ketone moiety capable of hydrogen bonding.

- Amino Group Modifications: The target compound and the first analog retain a primary amine (-NH₂), while the second analog features a methylated secondary amine (-N(CH₃)), which may reduce nucleophilicity but enhance lipophilicity.

Physicochemical Properties

- Molecular Weight : The target compound’s higher molecular weight (~214.9 g/mol) compared to the dimethylphenyl analog (174.24 g/mol) and the acetylphenyl analog (202.25 g/mol) is attributed to the heavy chlorine atoms.

- Solubility: Chlorine’s electronegativity may enhance solubility in polar solvents compared to the dimethylphenyl analog.

Reactivity and Stability

- Nitrile Reactivity : The electron-withdrawing chlorine and acetyl groups in the target and second analogs may activate the nitrile group toward nucleophilic attack (e.g., hydrolysis to amides or carboxylic acids) compared to the electron-donating methyl groups in the first analog.

- Aromatic Reactivity :

- The dichlorophenyl ring in the target compound is deactivated, favoring slower electrophilic substitutions.

- The dimethylphenyl analog’s activated ring facilitates faster reactions, while the acetyl group in the second analog may enable conjugate additions or reductions.

Biological Activity

3-Amino-3-(3,5-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(3,5-dichlorophenyl)propanenitrile is , with a molecular weight of approximately 215.08 g/mol. The structure consists of a propanene backbone with an amino group and a nitrile group, alongside a dichlorophenyl substituent that influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3-Amino-3-(3,5-dichlorophenyl)propanenitrile exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the amino and nitrile groups facilitates interactions with microbial cell membranes, potentially disrupting their integrity.

Anticancer Activity

The compound has been investigated for its anticancer effects, particularly in relation to specific cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor necrosis factor (TNF), indicating potential applications in treating conditions like cachexia and endotoxic shock. The dichlorophenyl group enhances the compound's binding affinity to cancer-related targets, suggesting a mechanism that may involve modulation of signaling pathways associated with tumor growth.

The mechanism by which 3-Amino-3-(3,5-dichlorophenyl)propanenitrile exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors involved in inflammatory processes or cancer pathways. The compound's structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Case Studies

- Anticancer Studies : A study focusing on the compound's effects on breast cancer cell lines revealed selective cytotoxicity against cancerous cells while sparing normal cells. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the activity of similar compounds against breast cancer cells .

- Antimicrobial Efficacy : In vitro studies demonstrated that 3-Amino-3-(3,5-dichlorophenyl)propanenitrile exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was shown to disrupt bacterial cell wall synthesis .

Data Table: Biological Activities of 3-Amino-3-(3,5-dichlorophenyl)propanenitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.